

Br-Boc-C2-azido CAS number and molecular weight

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Compound of Interest

Compound Name: *Br-Boc-C2-azido*

Cat. No.: *B2523303*

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Technical Guide: Br-Boc-C2-azido

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-azidoethyl 2-bromo-2-methylpropanoate, commonly referred to as **Br-Boc-C2-azido**. This bifunctional molecule is a valuable reagent in the fields of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via click chemistry.

Core Compound Data

The fundamental properties of **Br-Boc-C2-azido** are summarized in the table below, providing a quick reference for researchers.

Parameter	Value	Reference
CAS Number	1120364-53-5	[1] [2] [3]
Molecular Formula	C6H10BrN3O2	[1] [2]
Molecular Weight	236.07 g/mol	
Alternate Names	2'-Azidoethyl 2-bromoisobutyrate, 2-Azidoethyl-2-bromoisobutyrate, 2-Bromo-2-methyl-propanoic acid 2-azidoethyl ester, 2-Azidoethyl 2-bromo-2-methylpropanoate, Azido-ATRP initiator	

Chemical Structure and Properties

Br-Boc-C2-azido is an alkyl/ether-based linker molecule. Its structure incorporates two key functional groups: an azide (-N₃) group and a bromo-isobutyrate group. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.

The azide group is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like dibenzocyclooctyne (DBCO).

The bromo-isobutyrate moiety serves as a stable protecting group and can also act as an initiator for Atom Transfer Radical Polymerization (ATRP). The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which is stable under many conditions but can be readily removed with acid.

Applications in Research and Drug Development

The primary application of **Br-Boc-C2-azido** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein

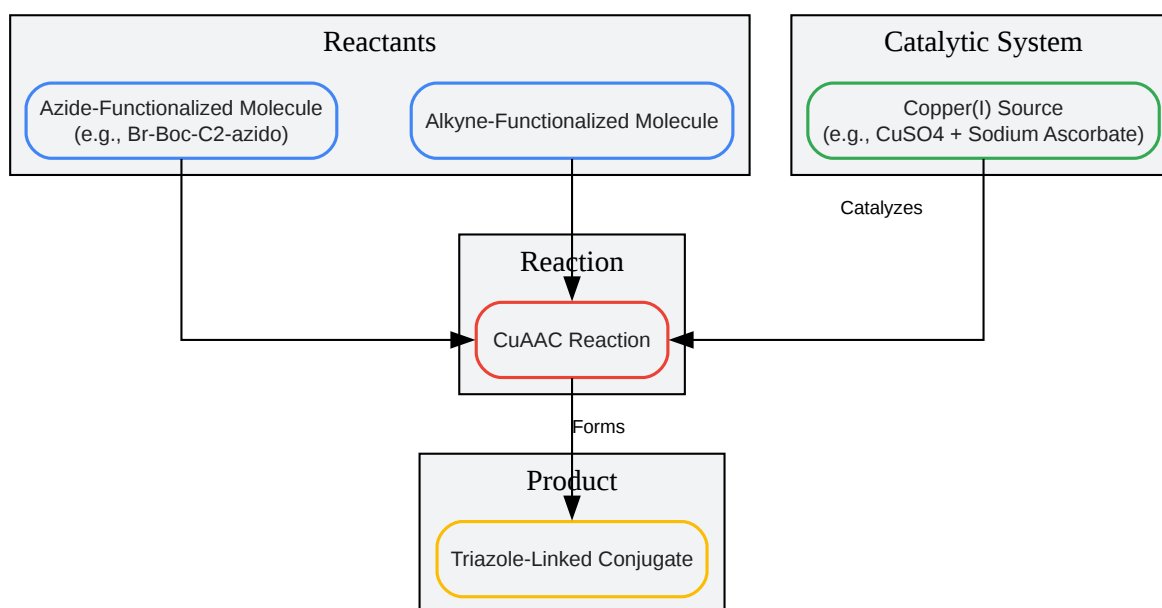
and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azide group on **Br-Boc-C2-azido** allows for its facile conjugation to molecules containing an alkyne, a common strategy in the modular synthesis of PROTACs.

Furthermore, its utility extends to general bioconjugation and activity-based protein profiling (ABPP). The azide handle enables the attachment of reporter molecules, such as fluorophores or biotin, to alkyne-modified biomolecules for visualization or enrichment. This is a powerful technique in chemical proteomics for identifying protein targets of small molecules.

Experimental Methodologies

While specific, detailed experimental protocols for the direct use of **Br-Boc-C2-azido** were not found in the public domain, its application in click chemistry is well-established. A general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving an azide-containing molecule like **Br-Boc-C2-azido** is presented below.

General Workflow for CuAAC Reaction



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Caption: General workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Disclaimer: This is a generalized representation. Specific reaction conditions such as solvent, temperature, and stoichiometry of reagents need to be optimized for each specific application. Researchers should consult relevant literature for detailed protocols.

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